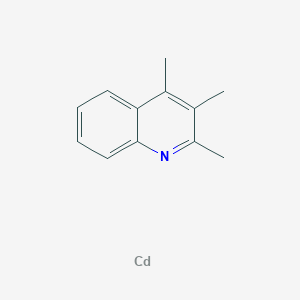![molecular formula C13H22O3 B14391482 2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane CAS No. 89455-91-4](/img/structure/B14391482.png)
2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane is a complex organic compound characterized by its unique dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane typically involves the acetalization of aldehydes or ketones with ethylene glycol, followed by further chemical modifications . The reaction conditions often require an acid catalyst in an aqueous or alcoholic medium to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation.
Major Products Formed
Major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar dioxolane ring structure.
Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate: Another compound with a dioxolane ring, used in different chemical applications.
Uniqueness
2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
89455-91-4 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-[3-(2,2-dimethyl-1,3-dioxolan-4-yl)propylidene]oxane |
InChI |
InChI=1S/C13H22O3/c1-13(2)15-10-12(16-13)8-5-7-11-6-3-4-9-14-11/h7,12H,3-6,8-10H2,1-2H3 |
InChI Key |
LNMBUBFCGORRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCC=C2CCCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

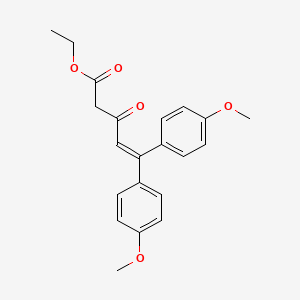
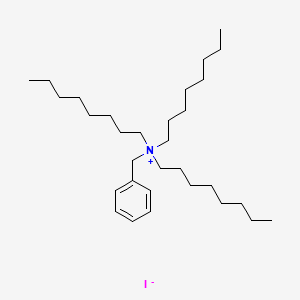
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
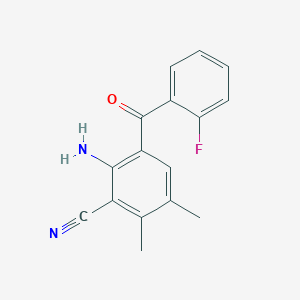
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
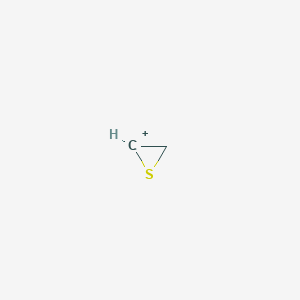
oxophosphanium](/img/structure/B14391451.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)
